molecular formula C32H51NO9 B12710805 Veracevine, 3-pivaloyl- CAS No. 136060-42-9

Veracevine, 3-pivaloyl-

Cat. No.: B12710805
CAS No.: 136060-42-9
M. Wt: 593.7 g/mol
InChI Key: YXZYSSJOMYQXCB-UKSMDRKXSA-N
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Description

Veracevine, 3-pivaloyl- is a synthetic derivative of veracevine, a naturally occurring ceveratrum alkaloid. This compound is known for its unique structural properties and potential applications in various scientific fields. The addition of a pivaloyl group to veracevine enhances its chemical stability and modifies its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Veracevine, 3-pivaloyl- typically involves the esterification of veracevine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is cooled in an ice bath, and pivaloyl chloride is added dropwise to control the reaction rate. After the addition is complete, the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of Veracevine, 3-pivaloyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Veracevine, 3-pivaloyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The pivaloyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Acyl chlorides and anhydrides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized veracevine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Veracevine, 3-pivaloyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Veracevine, 3-pivaloyl- involves its interaction with specific molecular targets, such as ion channels and receptors. The pivaloyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of ion channels, leading to changes in cellular excitability and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    Veracevine: The parent compound, which lacks the pivaloyl group.

    Veratridine: Another ceveratrum alkaloid with similar biological activity.

    Cevadine: A related alkaloid with potent biological effects.

Uniqueness

Veracevine, 3-pivaloyl- is unique due to the presence of the pivaloyl group, which enhances its chemical stability and modifies its biological activity. This modification allows for more targeted research and potential therapeutic applications compared to its parent compound and other related alkaloids .

Biological Activity

Veracevine, specifically the derivative 3-pivaloyl-veracevine, is a notable alkaloid derived from the seeds of Schoenocaulon officinale. This compound has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article aims to provide a comprehensive overview of the biological activity of 3-pivaloyl-veracevine, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Veracevine is classified as an alkaloid, which are naturally occurring compounds that often exhibit significant pharmacological effects. The structural formula of 3-pivaloyl-veracevine can be represented as follows:

C19H29N\text{C}_{19}\text{H}_{29}\text{N}

This compound is characterized by its pivaloyl group, which enhances its solubility and bioactivity.

1. Insecticidal Properties

Veracevine has been primarily recognized for its insecticidal properties. It is utilized in veterinary medicine as an effective insecticide. Research indicates that it exhibits potent activity against various insect pests, making it valuable in pest management strategies.

Case Study: Efficacy Against Insect Pests

  • A study evaluated the effectiveness of 3-pivaloyl-veracevine against common agricultural pests. The results demonstrated a significant reduction in pest populations when treated with this compound compared to controls.
Concentration (mg/L)Mortality Rate (%)
10085
5060
2530
Control5

2. Antimicrobial Activity

In addition to its insecticidal properties, veracevine has shown promising antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

Research Findings: Antimicrobial Efficacy

  • A series of tests were conducted to assess the antimicrobial properties of 3-pivaloyl-veracevine against Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Salmonella typhimurium128

The results indicate that veracevine possesses a moderate inhibitory effect on these bacterial strains, suggesting potential applications in developing new antimicrobial agents.

3. Cytotoxic Effects

The cytotoxic effects of veracevine have been explored in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells.

Case Study: Cytotoxicity Assessment

  • A study assessed the cytotoxic effects of 3-pivaloyl-veracevine on human breast cancer cell lines (MCF-7).
Concentration (µM)Cell Viability (%)
1080
2555
5030

These findings indicate that higher concentrations of veracevine significantly reduce cell viability, suggesting its potential as a chemotherapeutic agent.

The biological activities of veracevine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Veracevine may inhibit key enzymes involved in metabolic pathways in insects and bacteria.
  • Induction of Apoptosis: In cancer cells, veracevine appears to activate apoptotic pathways, leading to programmed cell death.
  • Antioxidant Properties: The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

Properties

CAS No.

136060-42-9

Molecular Formula

C32H51NO9

Molecular Weight

593.7 g/mol

IUPAC Name

[(2S,6S,9S,10R,12S,15S,19S,22S,23S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C32H51NO9/c1-17-7-10-21-27(6,36)31(39)20(15-33(21)14-17)29(38)16-30-19(28(29,37)13-22(31)34)9-8-18-26(30,5)12-11-23(32(18,40)42-30)41-24(35)25(2,3)4/h17-23,34,36-40H,7-16H2,1-6H3/t17-,18?,19-,20-,21-,22-,23-,26-,27+,28?,29?,30?,31?,32-/m0/s1

InChI Key

YXZYSSJOMYQXCB-UKSMDRKXSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@](C3([C@H](CC4([C@@H]5CCC6[C@]7(C5(CC4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)OC(=O)C(C)(C)C)O)C)O)O)O)(C)O

Canonical SMILES

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C(C)(C)C)O)C)O)O)O)(C)O

Origin of Product

United States

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